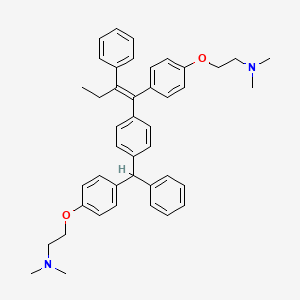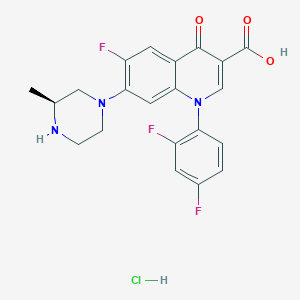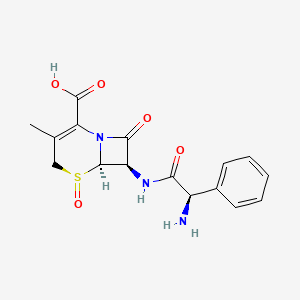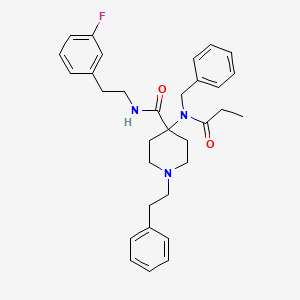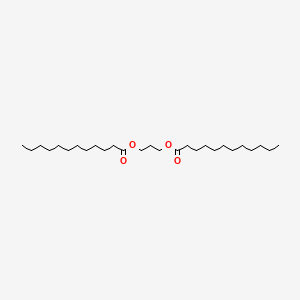
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C19H43NO8S and a molecular weight of 445.61162 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate typically involves the reaction of 3-decyloxy-2-hydroxypropylamine with bis(2-hydroxyethyl)methylamine in the presence of methyl sulphate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) and alkoxides (RO^-) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
科学的研究の応用
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of detergents, emulsifiers, and fabric softeners.
作用機序
The mechanism of action of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets microbial cell membranes, making it effective as an antimicrobial agent .
類似化合物との比較
Similar Compounds
(3-Dodecyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a longer alkyl chain.
(3-Octyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a shorter alkyl chain.
Uniqueness
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent .
特性
CAS番号 |
70776-67-9 |
|---|---|
分子式 |
C19H43NO8S |
分子量 |
445.6 g/mol |
IUPAC名 |
(3-decoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C18H40NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-15-23-17-18(22)16-19(2,11-13-20)12-14-21;1-5-6(2,3)4/h18,20-22H,3-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
MGFFHPDZTAEYPJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


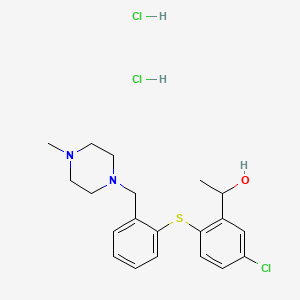

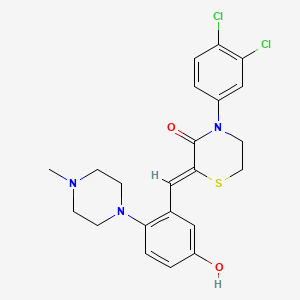
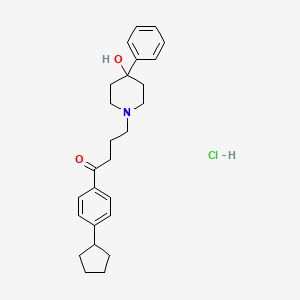
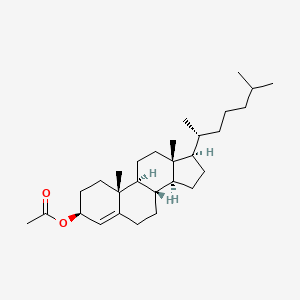
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
